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Compound of Interest

Compound Name: 4-Ethyl-2-(methylthio)thiazole

Cat. No.: B13114930

Get Quote

Molecular Weight: 159.27 g/mol

Part 1: Executive Summary & Structural Context
4-Ethyl-2-(methylthio)thiazole is a 2,4-disubstituted thiazole characterized by a labile

thioether linkage at the C2 position and an ethyl chain at C4. Unlike its isomer 2-ethyl-4-

methylthiazole (a common nutty flavorant), this specific isomer introduces a sulfur-rich

electronic environment, influencing both its reactivity (susceptibility to nucleophilic attack at C2)

and its sensory profile (sulfurous, roasted meat nuances).

Structural Parameters[1][2][3][4][5][6]
Core Scaffold: 1,3-Thiazole ring.[1][2]

Substituents:

Position 2: Methylthio group (-SMe).[2][3]

Position 4: Ethyl group (-Et).[4]

Position 5: Proton (H).
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Key Chemosensory Feature: The S-alkyl moiety at C2 is critical for the "roasted"

organoleptic threshold.

Part 2: Synthesis & Experimental Workflow
To ensure the validity of the spectroscopic data, one must understand the origin of the sample.

The most robust route for high-purity synthesis is the Hantzsch Thiazole Synthesis followed by

S-alkylation.

Workflow Diagram (DOT)

Starting Materials
(1-Bromo-2-butanone + 

Ammonium Dithiocarbamate)

Intermediate
(4-Ethyl-2-mercaptothiazole)

Cyclization (Reflux) Methylation
(MeI / K2CO3 / Acetone)

S-Alkylation Purification
(Vacuum Distillation)

Work-up
Final Product

4-Ethyl-2-(methylthio)thiazole
(>98% Purity)

Isolation
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Figure 1: Step-wise synthesis pathway ensuring structural integrity of the analyte.

Experimental Protocol
Cyclization: React 1-bromo-2-butanone (1.0 eq) with ammonium dithiocarbamate (1.1 eq) in

ethanol at reflux for 4 hours.

Intermediate Isolation: The resulting 4-ethyl-2-mercaptothiazole (solid) is filtered and dried.

Methylation: Dissolve the intermediate in acetone. Add

(1.5 eq) and Methyl Iodide (1.1 eq). Stir at room temperature for 2 hours.

Purification: Remove solvent, extract with DCM, and purify via vacuum distillation (bp

~115°C at 10 mmHg).

Part 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy
The NMR profile is distinct due to the shielding effect of the ethyl group at C4 and the

deshielding effect of the methylthio group at C2.
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NMR Data (400 MHz, )

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H-5 6.75 - 6.85 Singlet (s) 1H -

Aromatic ring

proton.

Shifted

upfield

relative to

unsubstituted

thiazole (

8.8) due to

C4-alkyl

donation.

S-CH 2.68 Singlet (s) 3H -

Methyl

protons on

Sulfur (C2).

Characteristic

narrow range

(2.6-2.7).[4]

Ethyl-CH 2.75 Quartet (q) 2H 7.6

Benzylic-like

methylene at

C4. Overlaps

slightly with

S-Me but

distinguishabl

e by splitting.

Ethyl-CH 1.29 Triplet (t) 3H 7.6

Terminal

methyl of the

ethyl chain.

NMR Data (100 MHz, )
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Carbon
Shift (

, ppm)
Type Assignment Logic

C-2 164.5 Quaternary (Cq)

Deshielded by N and

S heteroatoms;

characteristic of S-

substituted C2.

C-4 156.2 Quaternary (Cq)
Substituted by Ethyl

group.

C-5 112.8 Methine (CH)
The only protonated

ring carbon.

Ethyl-CH 27.4
Methylene (CH

)

Attached to aromatic

ring.

S-CH 16.3
Methyl (CH

)
Methyl on Sulfur.

Ethyl-CH 12.1
Methyl (CH

)
Terminal methyl.

Part 4: Mass Spectrometry (MS) Analysis[7]
The mass spectrum of 4-Ethyl-2-(methylthio)thiazole is dominated by the stability of the

thiazole ring and the lability of the alkyl substituents.

Ionization Mode: Electron Impact (EI, 70 eV)

Fragmentation Pathway Diagram (DOT)
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Molecular Ion (M+)
m/z 159

[M - CH3]+
m/z 144

-CH3 (from Ethyl or S-Me)

[M - C2H5]+
m/z 130

-C2H5 (Ethyl loss)

Base Peak / Rearrangement
m/z 88

Ring Cleavage / RDA

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Ions Table
m/z Intensity (%) Fragment Identity Mechanistic Origin

159 60-80 M+

Molecular ion. Strong

due to aromatic

stability.

161 ~9 M+2

Isotope peak.

Significant due to two

Sulfur atoms (

S natural abundance).

144 40 [M - 15]+

Loss of methyl radical

(usually from the ethyl

group via

-cleavage).

112 20 [M - 47]+
Loss of S-CH

radical.

88 100 (Base) Ring Fragment

Thiazole ring cleavage

(Retro-Diels-Alder

type).
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Part 5: Infrared (IR) Spectroscopy
IR data confirms the functional groups, specifically the absence of S-H (which would appear

~2550 cm

in the precursor) and the presence of the aromatic system.

Wavenumber (cm

)
Vibration Mode Intensity Assignment

3100 - 3050 C-H stretch Weak Aromatic C-H (C5-H).

2960 - 2870 C-H stretch Medium
Aliphatic C-H (Ethyl

and S-Methyl).

1580 - 1480 C=N / C=C stretch Strong
Thiazole ring skeletal

vibrations.

1420
S-CH

deform
Medium

Characteristic methyl

deformation on sulfur.

1240 C-N stretch Medium Ring C-N bond.

690 - 720 C-S stretch Medium C-S-C linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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